molecular formula C12H9I B1664525 2-Iodobiphenyl CAS No. 2113-51-1

2-Iodobiphenyl

Cat. No. B1664525
CAS RN: 2113-51-1
M. Wt: 280.1 g/mol
InChI Key: QFUYDAGNUJWBSM-UHFFFAOYSA-N
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Description

2-Iodobiphenyl is an ortho-halogenated biphenyl that can be synthesized from 2-aminobiphenyl . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of 2-Iodobiphenyl can be accomplished via an alkali-assisted reaction of aliphatic alcohols with hydroxyl-substituted iodobiphenyls . A novel sequential difunctionalization reaction of 2-iodobiphenyl has been developed by exploiting the distinct reactivities of a palladacycle and an acyclic arylpalladium species .


Molecular Structure Analysis

The molecular formula of 2-Iodobiphenyl is C12H9I . The IUPAC name is 1-iodo-2-phenylbenzene . The molecular weight is 280.10 g/mol .


Chemical Reactions Analysis

A novel and facile approach for the synthesis of triphenylenes has been developed via palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes .


Physical And Chemical Properties Analysis

The physical state of 2-Iodobiphenyl at 20°C is liquid . The refractive index is 1.662 (lit.) . The boiling point is 300°C (lit.) and the density is 1.59 g/mL at 25°C (lit.) .

Scientific Research Applications

  • Synthesis of Tetraphenylenes and Derivatives 2-Iodobiphenyl plays a crucial role in the synthesis of tetraphenylenes and their derivatives, which have applications in material science, supramolecular chemistry, and asymmetric catalysis. The method for synthesizing tetraphenylenes from 2-iodobiphenyls involves Pd-catalyzed C-H activation, demonstrating practical utility and high efficiency on a gram scale (Jiang et al., 2016).

  • Sequential Difunctionalization Reactions 2-Iodobiphenyl is central to a novel sequential difunctionalization reaction exploiting the reactivities of palladacycles and acyclic arylpalladium species. This process, involving selective reactions with alkyl halides and alkenes, offers insights into the relationship between coordination modes of transition metal complexes and their reactivity, potentially influencing other transition-metal-catalyzed reactions (Chen et al., 2016).

  • In Vivo Metabolism Studies While focusing on non-drug applications, it's noteworthy that 2-iodobiphenyl has been used in research to study the in vivo metabolism of iodinated aromatic compounds in rats, contributing to a deeper understanding of biodehalogenation and metabolism processes (Sinsheimer & Shum, 1981).

  • Development of Dibenziodolium Derivatives 2-Iodobiphenyl is instrumental in the preparation of dibenziodolium salts, useful in various chemical reactions. Innovative experimental procedures, including oxidative cyclization, have been employed for the synthesis of these derivatives, providing key insights into the structural characteristics of hypervalent iodine compounds (Postnikov et al., 2015).

  • Synthesis of 9,9-Disubstituted Fluorenes The synthesis of 9,9-disubstituted fluorenes, widely used in materials science, is achieved through a process involving 2-iodobiphenyls and α-diazoesters, utilizing palladium-catalyzed C(sp2)-H activation and carbenoid insertion (Ma et al., 2018).

  • Study of Broad Spectrum Antimicrobial Biocides Although 2-iodobiphenyl is not directly involved, the study of 2-hydroxydiphenyl ethers, a related compound, has revealed their action as broad-spectrum antimicrobials targeting the FabI component of fatty acid synthesis. This research provides vital insights into bacterial resistance mechanisms (Heath et al., 1998).

  • Synthesis of Tribenzo[b,d,f]azepines A palladium-catalyzed annulation reaction of 2-iodobiphenyls with 2-halogenoanilines is a notable method for synthesizing diversified tribenzo[b,d,f]azepine derivatives, highlighting the versatility of 2-iodobiphenyl in facilitating complex organic transformations (Fang et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The strong relationship between the coordination mode of a transition metal complex and its reactivity demonstrated in the synthesis of 2-Iodobiphenyl could shed light on the mechanisms of other transition-metal-catalyzed reactions and offer the opportunity to develop other synthetically enabling organic transformations .

properties

IUPAC Name

1-iodo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYDAGNUJWBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062185
Record name 1,1'-Biphenyl, 2-iodo-
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Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Iodobiphenyl

CAS RN

2113-51-1
Record name 2-Iodobiphenyl
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Record name 1,1'-Biphenyl, 2-iodo-
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Record name 2-Iodobiphenyl
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Record name 1,1'-Biphenyl, 2-iodo-
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Record name 1,1'-Biphenyl, 2-iodo-
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Record name 2-iodobiphenyl
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Synthesis routes and methods

Procedure details

2-Iodo-1-phenylbenzene was prepared in accordance with the procedure of Heaney and Millar, Org. Syn 40:105 (1960), was used as follows. To a solution of 2-aminobiphenyl (2.53 g, 15.0 mmol) in concentrated hydrochloric acid (3 mL) and water (15 mL) at 0° C. was added sodium nitrite (1.17 g, 17.0 mmol) in water (5 mL). The temperature was held at 0° C. throughout the addition. The resulting brown solution was stirred for 45 min at 0° C., and then poured into potassium iodide (4.9 g, 30.0 mmol) in water (50 mL). The solution was stirred overnight and then extracted with ether (4×). The combined organic layers were washed with 3N hydrochloric acid (3×10 mL) and dried over magnesium sulfate to afford 3.57 g (85%) of the desired compound as a dark purple liquid. IR (neat) 3055.7, 1578.4, 1460.0, 1426.6, 1016.7, 1004.1, 746.9 cm-1 . 1H NMR (300 MHz, CDCl3)δ 7.95 (dd, J=8.1, 1.2 Hz, 1H), 7.34 (m, 7H), 7.03 (tt, J=7.3, 1.9 Hz, 1H). 13C NMR (20 MHz, CDCl3)δ 146.3, 143.9, 139.3, 129.9, 129.1, 128.6, 128.0, 127.8, 127.5, 98.6. Calc'd for C12H9I:279.9749. Found: 279.9739.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodobiphenyl
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Citations

For This Compound
615
Citations
RC Fuson, RL Albright - Journal of the American Chemical …, 1959 - ACS Publications
… Acetoxy-2'-iodobiphenyl, obtained by the action of sodium … The Grignard reagents made from 2-iodobiphenyl and 2-iodo… reagent made from 2-iodobiphenyl reacted smoothly withduryl o-…
Number of citations: 21 pubs.acs.org
JD Parrack, GA Swan, D Wright - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… 2-Iodobiphenyl behaves similarly. Diphenylene was not detected in irradiated 2-iodo- or 2-bromo-biphenyl… Bromobiphenyl was prepared and purified in a similar way to 2-iodobiphenyl. …
Number of citations: 4 pubs.rsc.org
BC Tang, C He, XL Chen, JT Ma, M Wang… - Chemical …, 2021 - pubs.rsc.org
… 2-Iodobiphenyl is a building block that has great research … via C–H activation of 2-iodobiphenyl with a palladium catalyst. … a palladium catalyzed annulation of 2-iodobiphenyl with non-…
Number of citations: 7 pubs.rsc.org
RB Sandin - The Journal of Organic Chemistry, 1969 - ACS Publications
… Collette, el at.,1 have carried out, the facile ring closure of the iodoso compounds from 2-iodobiphenyl and its homologs. By this procedure diphenyleniodonium salts have been made in …
Number of citations: 9 pubs.acs.org
CCK Ling, MM Harris - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… When optically active 4,4’-diamino-2,2’-iodobiphenyl is dissolved in OS~-hydrochloric acid [Table 1, (S)] , it racemises more slowly than in NN-dimethylformamide ; if protons participate …
Number of citations: 10 pubs.rsc.org
D Chen, G Shi, H Jiang, Y Zhang, Y Zhang - Organic letters, 2016 - ACS Publications
… We commenced our study by investigating the reaction of 2-iodobiphenyl with n-butyl chloride and styrene. After an extensive survey of reaction conditions, the desired difunctionalized …
Number of citations: 42 pubs.acs.org
S Pan, H Jiang, Y Zhang, D Chen, Y Zhang - Organic letters, 2016 - ACS Publications
… could be formed by the coupling of 2-iodobiphenyl with iodobenzene under the basic conditions. … We initiated our research by investigating the coupling reaction of 2-iodobiphenyl and …
Number of citations: 54 pubs.acs.org
KD Bartle, H Heaney, DW Jones, P Lees - Tetrahedron, 1965 - Elsevier
Several possible mechanisms are considered for the formation of triphenylene and substituted triphenylenes in aryne reactions involving organometallic compounds. A stepwise rather …
Number of citations: 23 www.sciencedirect.com
HH Sutherland - … Section B: Structural Crystallography and Crystal …, 1970 - scripts.iucr.org
… and molecular structure of 2'-iodobiphenyl-4-carbox- ylic acid, the sixth in a series of related compounds be- ing investigated by the author. Experimental 2'-Iodobiphenyl-4-carboxylic …
Number of citations: 12 scripts.iucr.org
T Nagata, K Hirano, T Satoh… - The Journal of Organic …, 2014 - ACS Publications
… reported the palladium-catalyzed reaction of 2-iodobiphenyl (X = I) with diphenylacetylene … as the starting substrates in place of 2-iodobiphenyl in the palladium-catalyzed reaction using …
Number of citations: 45 pubs.acs.org

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